molecular formula C18H25NO B14262967 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine CAS No. 153721-52-9

7-[(Naphthalen-1-yl)methoxy]heptan-1-amine

Katalognummer: B14262967
CAS-Nummer: 153721-52-9
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: LYNZBVJMVCLTLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(Naphthalen-1-yl)methoxy]heptan-1-amine: is an organic compound that features a naphthalene ring attached to a heptan-1-amine chain via a methoxy linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine typically involves the following steps:

    Formation of the Methoxy Linkage: The naphthalene ring is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the naphthalene ring.

    Attachment of the Heptan-1-amine Chain: The methoxy-naphthalene intermediate is then reacted with a heptan-1-amine chain. This step often involves the use of coupling reagents to facilitate the formation of the desired amine linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of tetrahydronaphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Biochemical Studies: The compound can be used to study the interactions of naphthalene derivatives with biological molecules.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine is unique due to its specific methoxy linkage and heptan-1-amine chain, which confer distinct chemical and biological properties compared to other naphthalene derivatives.

Eigenschaften

CAS-Nummer

153721-52-9

Molekularformel

C18H25NO

Molekulargewicht

271.4 g/mol

IUPAC-Name

7-(naphthalen-1-ylmethoxy)heptan-1-amine

InChI

InChI=1S/C18H25NO/c19-13-6-2-1-3-7-14-20-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-5,8-12H,1-3,6-7,13-15,19H2

InChI-Schlüssel

LYNZBVJMVCLTLM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2COCCCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.